Cas no 59193-77-0 (Ethyl 3-amino-2,2-dimethylpropanoate)

Ethyl 3-amino-2,2-dimethylpropanoate is a versatile ester derivative with a branched alkyl structure and an amine functional group. Its key advantages include high stability due to the steric hindrance provided by the dimethyl substitution, which enhances resistance to hydrolysis and thermal degradation. The presence of both ester and amine functionalities makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. Its balanced reactivity allows for selective modifications, enabling the production of complex molecules. The compound's liquid state at room temperature facilitates handling and integration into reaction systems. Suitable for use under controlled conditions, it offers consistent performance in multi-step synthetic processes.
Ethyl 3-amino-2,2-dimethylpropanoate structure
59193-77-0 structure
Product Name:Ethyl 3-amino-2,2-dimethylpropanoate
CAS No:59193-77-0
MF:C7H15NO2
MW:145.199502229691
MDL:MFCD06212648
CID:339522
PubChem ID:421529
Update Time:2025-06-10

Ethyl 3-amino-2,2-dimethylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 3-amino-2,2-dimethyl-, ethyl ester
    • Ethyl 3-Amino-2,2-dimethylpropanoate
    • 3-amino-2,2-dimethylpropionic acid ethyl ester
    • 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER
    • 3-Amino-2,2-dimethyl-propionsaeure-aethylester
    • 3-Aminopivalinsaeure-ethylester
    • CTK1E7930
    • ethyl 3-amino-2,2-dimethylpropionate
    • Ethyl3-amino-2,2-dimethylpropanoate
    • MFCD06212648
    • AKOS011888746
    • RYKWAKCJLTYPCV-UHFFFAOYSA-N
    • CS-0151892
    • FT-0708041
    • AS-75803
    • DTXSID40329585
    • SCHEMBL1161600
    • A869251
    • EN300-113853
    • 59193-77-0
    • 3-Amino-2,2-dimethyl-propionic acid ethyl ester, AldrichCPR
    • D95025
    • ethyl 3-amino-2,2-dimethyl-propanoate
    • DB-072602
    • Ethyl 3-amino-2,2-dimethylpropanoate
    • MDL: MFCD06212648
    • Inchi: 1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3
    • InChI Key: RYKWAKCJLTYPCV-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C)(C)CN)=O

Computed Properties

  • Exact Mass: 145.11035
  • Monoisotopic Mass: 145.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 0.959±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 65-67 ºC (12 Torr)
  • Flash Point: 63.7±20.1 ºC,
  • Solubility: Dissolution (39 g/l) (25 º C),
  • PSA: 52.32

Ethyl 3-amino-2,2-dimethylpropanoate Pricemore >>

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Ethyl 3-amino-2,2-dimethylpropanoate Suppliers

Amadis Chemical Company Limited
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(CAS:59193-77-0)Ethyl 3-amino-2,2-dimethylpropanoate
Order Number:A869251
Stock Status:in Stock
Quantity:5g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:16
Price ($):159.0/526.0/1085.0
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Additional information on Ethyl 3-amino-2,2-dimethylpropanoate

Ethyl 3-amino-2,2-dimethylpropanoate (CAS No. 59193-77-0): A Comprehensive Overview in Modern Chemical Biology

Ethyl 3-amino-2,2-dimethylpropanoate, chemically identified by the CAS number 59193-77-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This ester derivative, featuring a unique structural framework, has garnered attention due to its potential applications in drug development and synthetic chemistry. The molecular structure of Ethyl 3-amino-2,2-dimethylpropanoate comprises a branched aliphatic chain with an amine functional group and an ester moiety, making it a versatile intermediate in organic synthesis.

The compound's chemical formula, C7H132, underscores its non-polar characteristics with a notable presence of nitrogen and oxygen atoms. These elements contribute to its reactivity and make it a valuable building block in the synthesis of more complex molecules. In recent years, the study of such derivatives has been propelled by advancements in computational chemistry and high-throughput screening techniques, which have enabled researchers to explore their pharmacological properties more efficiently.

One of the most compelling aspects of Ethyl 3-amino-2,2-dimethylpropanoate is its role as a precursor in the synthesis of bioactive molecules. The presence of both an amine and an ester group provides multiple sites for functionalization, allowing chemists to tailor the compound for specific biological targets. For instance, modifications at the amine group can introduce hydrogen bonding capabilities, while the ester functionality can be hydrolyzed to release carboxylic acids or incorporated into larger peptides and proteins. Such modifications are crucial in developing novel therapeutic agents that can interact with biological systems in precise ways.

In the realm of drug discovery, Ethyl 3-amino-2,2-dimethylpropanoate has been explored as a scaffold for small-molecule drugs targeting various diseases. Its structural features make it particularly suitable for inhibiting enzymes that play critical roles in metabolic pathways associated with conditions such as diabetes, inflammation, and neurodegenerative disorders. Recent studies have highlighted its potential in modulating the activity of kinases and proteases, which are often implicated in cancer progression. By leveraging computational models to predict binding affinities and interaction patterns, researchers have identified derivatives of this compound that exhibit promising antitumor properties.

The synthesis of Ethyl 3-amino-2,2-dimethylpropanoate typically involves multi-step organic reactions, including condensation reactions between appropriate carboxylic acids and alcohols under acidic or basic catalysis. Advances in green chemistry have also led to the development of more sustainable synthetic routes, utilizing biocatalysts or microwave-assisted reactions to improve yield and reduce waste. These innovations align with the broader goal of making pharmaceutical production more environmentally friendly while maintaining high standards of purity and efficiency.

The pharmacokinetic profile of derivatives derived from Ethyl 3-amino-2,2-dimethylpropanoate is another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic efficacy and minimizing side effects. Preclinical studies have begun to unravel the metabolic pathways involved in the degradation of these esters within vivo systems, providing insights into potential drug-drug interactions and dosing regimens.

The role of computational chemistry in studying Ethyl 3-amino-2,2-dimethylpropanoate cannot be overstated. Molecular modeling techniques allow researchers to simulate interactions between this compound and biological targets at an atomic level, predicting binding modes and affinities with remarkable accuracy. Such simulations have accelerated the discovery process by enabling virtual screening of large libraries of derivatives before experimental validation becomes necessary. This interdisciplinary approach combines expertise from organic chemistry, biochemistry, and computer science to push the boundaries of drug design.

The future prospects for Ethyl 3-amino-2,2-dimethylpropanoate are bright given its versatility as a synthetic intermediate. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in developing next-generation therapeutics. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical reality. By fostering innovation through interdisciplinary research and technological advancements like artificial intelligence-driven drug discovery platforms; scientists are poised to harness the full potential of compounds like this one.

In conclusion; Ethyl 3-amino-2;2-dimethylpropanoate (CAS No: 59193-77-0) represents a fascinating example; where structural complexity meets functional utility; making it indispensable tool; for modern chemical biology applications; From serving as scaffold molecule; for drug design initiatives; To undergoing sustainable synthetic transformations; The compound embodies spirit innovation driving forward field medicinal chemistry; As we continue explore its capabilities further expect see even broader range exciting developments emerge future years.

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Amadis Chemical Company Limited
(CAS:59193-77-0)Ethyl 3-amino-2,2-dimethylpropanoate
A869251
Purity:99%/99%/99%
Quantity:5g/25g/100g
Price ($):159.0/526.0/1085.0
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